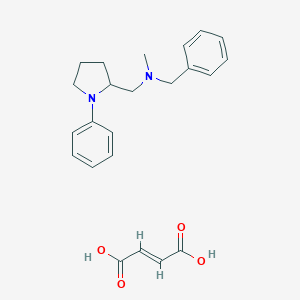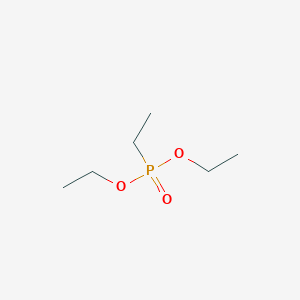
Amediplase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amediplase is a thrombolytic agent that is used to dissolve blood clots in patients suffering from heart attacks and strokes. It is a genetically engineered protein that is derived from human tissue plasminogen activator (tPA). The purpose of
Wirkmechanismus
Amediplase works by converting plasminogen to plasmin, which is a proteolytic enzyme that breaks down fibrin, the protein that forms blood clots. Amediplase binds to fibrin in the clot and activates plasminogen, leading to the dissolution of the clot.
Biochemical and Physiological Effects:
Amediplase has both biochemical and physiological effects. Biochemically, it activates plasminogen and breaks down fibrin, leading to the dissolution of blood clots. Physiologically, it improves blood flow to the affected area, reducing tissue damage and improving patient outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
Amediplase has several advantages for laboratory experiments. It is a well-characterized protein that can be easily purified and used in experiments. It has a specific mechanism of action that can be studied in vitro and in vivo. However, Amediplase also has limitations. It is expensive and time-consuming to produce, which can limit its use in large-scale experiments. Additionally, it can be difficult to obtain sufficient quantities of Amediplase for some experiments.
Zukünftige Richtungen
There are several future directions for research on Amediplase. One area of research is the development of new thrombolytic agents that are more effective and have fewer side effects than Amediplase. Another area of research is the use of Amediplase in combination with other drugs or therapies to improve patient outcomes. Additionally, researchers are studying the use of Amediplase in new thrombotic disorders and exploring its potential use in regenerative medicine.
Synthesemethoden
Amediplase is synthesized using recombinant DNA technology. The gene that encodes for Amediplase is cloned and inserted into a host cell, such as E. coli or Chinese hamster ovary cells. The host cell then produces the protein, which is purified and processed to create Amediplase.
Wissenschaftliche Forschungsanwendungen
Amediplase has been extensively studied in laboratory experiments and clinical trials. It has been shown to be effective in dissolving blood clots in patients with acute myocardial infarction and ischemic stroke. Amediplase has also been studied for its potential use in other thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Eigenschaften
CAS-Nummer |
151910-75-7 |
|---|---|
Produktname |
Amediplase |
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Andere CAS-Nummern |
151910-75-7 |
Synonyme |
trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



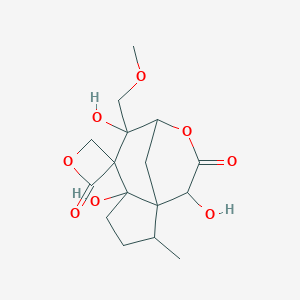
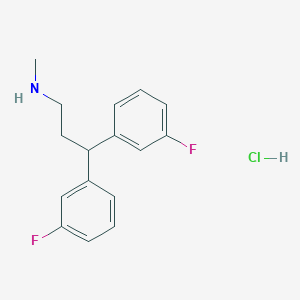
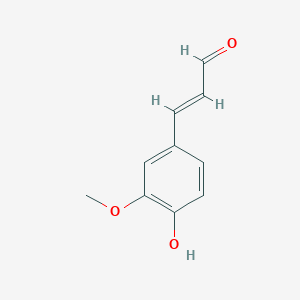
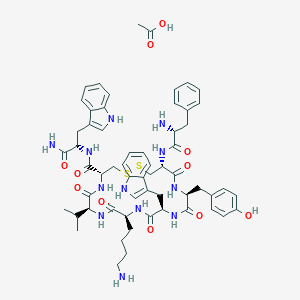
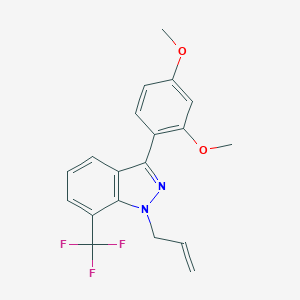
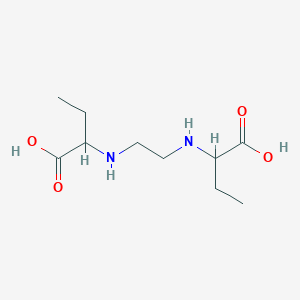
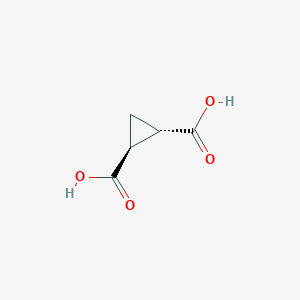
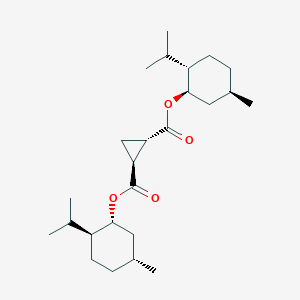
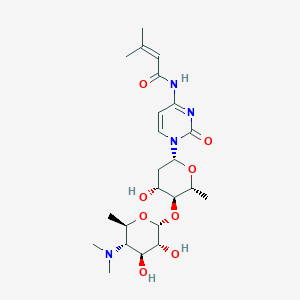
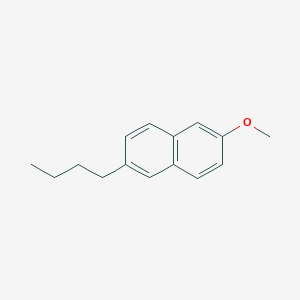
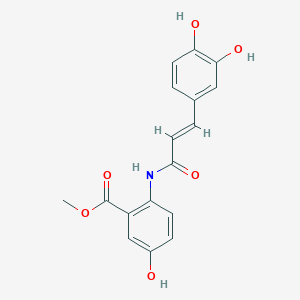
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
